molecular formula C13H21N3O4 B2950290 N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 1396886-16-0

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No.: B2950290
CAS No.: 1396886-16-0
M. Wt: 283.328
InChI Key: MBYKDLQMJYOGTM-UHFFFAOYSA-N
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Description

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a hydroxy group, a dimethylpentyl chain, and an isoxazolyl group, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 3-hydroxy-4,4-dimethylpentylamine: This intermediate can be synthesized through the reduction of the corresponding ketone using a reducing agent such as sodium borohydride.

    Synthesis of 5-methylisoxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the oxalamide linkage: The final step involves the reaction of 3-hydroxy-4,4-dimethylpentylamine with 5-methylisoxazole in the presence of oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxalamide linkage can be reduced to form corresponding amines.

    Substitution: The isoxazolyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(5-methylisoxazol-3-yl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves its interaction with specific molecular targets and pathways. The hydroxy group and isoxazolyl moiety play crucial roles in its biological activity, potentially interacting with enzymes or receptors to exert its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(5-methylisoxazol-3-yl)acetamide
  • N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(5-methylisoxazol-3-yl)urea

Uniqueness

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(5-methylisoxazol-3-yl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4/c1-8-7-10(16-20-8)15-12(19)11(18)14-6-5-9(17)13(2,3)4/h7,9,17H,5-6H2,1-4H3,(H,14,18)(H,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYKDLQMJYOGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCCC(C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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